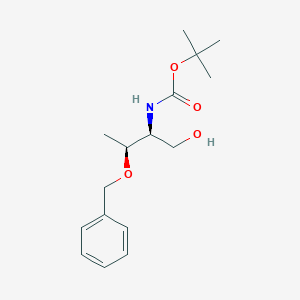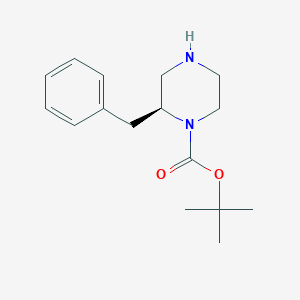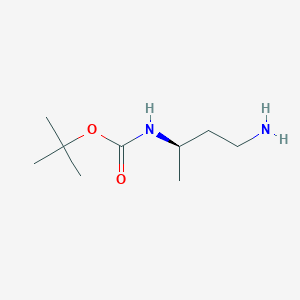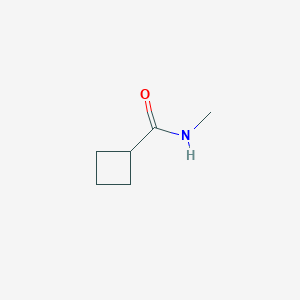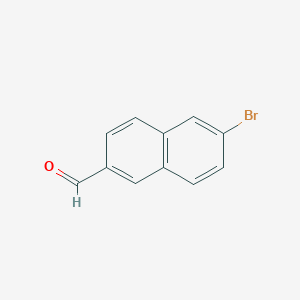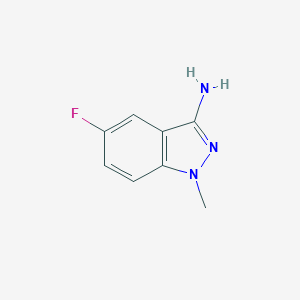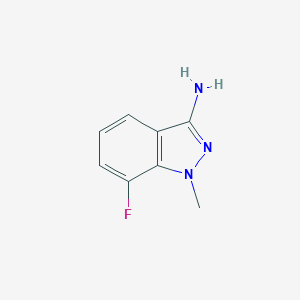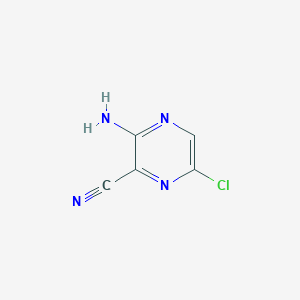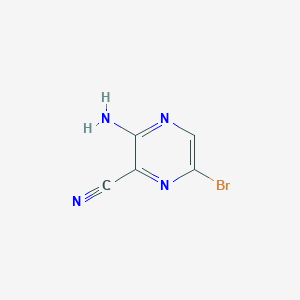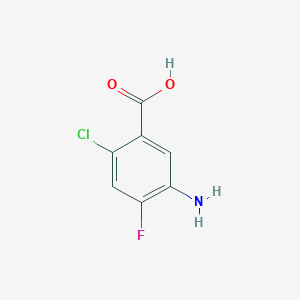
2-Amino-4-bromo-6-fluorophenol
Overview
Description
2-Amino-4-bromo-6-fluorophenol is a chemical compound with the empirical formula C6H5BrFNO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-bromo-2-fluoro 6-nitrophenol and tin (II) chloride in ethanol, which is heated at 80°C under argon . After 2 hours, the starting material disappears, and the solution is allowed to cool down and then poured into ice .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(C(Br)=C1)=C(N)C=C1F . The InChI representation is 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 . Chemical Reactions Analysis
The residue of this compound can be re-evaporated under reduced pressure with methanol, water, and potassium ethyl xanthogenate. The reaction medium is heated under reflux for 4 hours to obtain 5-bromo-7-fluoro-2-(3H)-benzoxazolethione .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.01 . The compound’s physical and chemical properties such as melting point, boiling point, density, and others are not explicitly mentioned in the search results.Scientific Research Applications
Radiopharmaceutical Synthesis
2-Amino-4-bromo-6-fluorophenol serves as a precursor in the synthesis of radiopharmaceuticals. One study describes the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, highlighting its potential in developing complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Organic Synthesis and Fluorination
Another application involves its use in organic synthesis, where the electrophilic amination of 4-fluorophenol with diazenes under mild conditions results in the complete removal of the fluorine atom, showcasing its versatility in chemical modifications (Bombek, Požgan, Kočevar, & Polanc, 2004). Additionally, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, facilitated by boron trifluoride etherate as a catalyst, produces derivatives like 2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, demonstrating the compound's role in introducing fluorine atoms into organic molecules (Koudstaal & Olieman, 2010).
Photoreaction Mechanism
The study of photoreaction mechanisms, such as the intramolecular hydrogen-atom tunneling and photoreaction mechanism of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices, provides insights into the photophysical properties of fluorinated compounds. This research has implications for understanding the stability and reaction pathways of similar molecules under light irradiation (Nanbu, Sekine, & Nakata, 2012).
Crystal Structure Analysis
In crystallography, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate's synthesis and characterization, including its crystal structure, demonstrate the utility of this compound derivatives in material science. The detailed crystallographic analysis enables the exploration of molecular interactions and structural properties critical in the design of new materials (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).
Synthesis of Antibacterial Agents
The compound also plays a role in the development of new antibacterial agents. For example, the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde demonstrates the potential of this compound derivatives in creating molecules with antibacterial properties (Jagadhani, Kundlikar, & Karale, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the amine and hydroxy groups in similar compounds can coordinate to a metal center to form 5-membered ring complexes . This interaction could potentially lead to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling and metabolism. The downstream effects of these interactions would depend on the specific pathways involved and could include changes in cellular function or viability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including changes in enzyme activity, gene expression, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-amino-4-bromo-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQDUMAPNIZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372195 | |
| Record name | 2-amino-4-bromo-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182499-89-4 | |
| Record name | 2-amino-4-bromo-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


